

Quantum Chemical Deep Dive: Unveiling the Electronic Structure of Fascaplysin

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Compound of Interest		
Compound Name:	Fascaplysin	
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A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the electronic structure of **fascaplysin**, a marine alkaloid with significant potential in anticancer drug development. Through a quantum chemical lens, we dissect the molecule's electronic properties, offering insights crucial for understanding its reactivity, intermolecular interactions, and ultimately, its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to Fascaplysin

Fascaplysin is a potent, planar, pentacyclic alkaloid originally isolated from marine sponges of the genus **Fascaplysin**opsis. Its rigid, aromatic structure is a key determinant of its biological activity, which includes potent inhibition of cyclin-dependent kinase 4 (CDK4), a critical regulator of the cell cycle. This inhibitory action makes **fascaplysin** a compelling lead compound for the development of novel anticancer therapeutics. However, its clinical application has been hampered by issues of toxicity, which are intrinsically linked to its electronic characteristics and ability to intercalate with DNA. A thorough understanding of its electronic structure is therefore paramount for designing derivatives with improved therapeutic indices.

Theoretical Approach to Understanding Electronic Structure





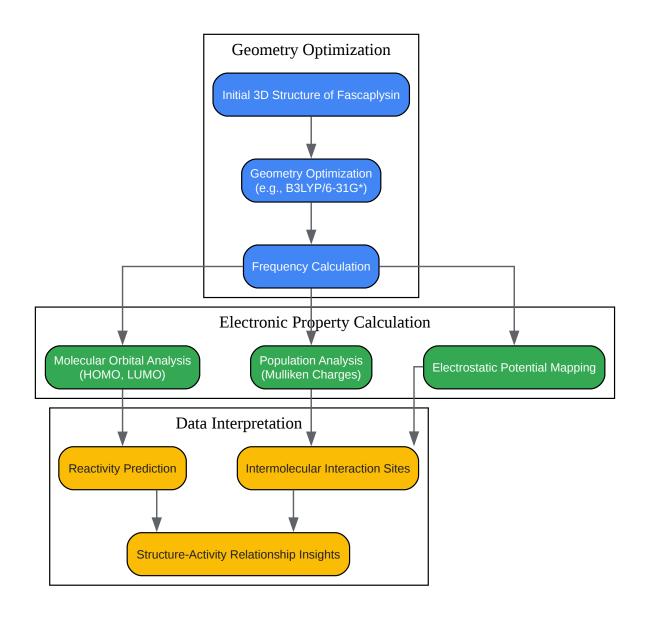


To elucidate the electronic properties of **fascaplysin**, quantum chemical calculations are employed. Density Functional Theory (DFT) is a robust and widely used computational method for this purpose, providing a good balance between accuracy and computational cost. By solving the Kohn-Sham equations, we can obtain the molecule's electron density and from it, a wealth of information about its electronic nature.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of **fascaplysin** is outlined below. This protocol represents a standard approach in the field for molecules of similar complexity.





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Figure 1: A representative workflow for the quantum chemical analysis of **fascaplysin**.

Detailed Methodologies:

 Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.



- Level of Theory: A common and effective level of theory for this type of analysis is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
- Basis Set: The 6-31G* basis set is a good starting point, providing a reasonable description
 of the electronic structure for organic molecules of this size. Larger basis sets can be
 employed for higher accuracy.
- Geometry Optimization: The initial 3D structure of **fascaplysin** is optimized to find the minimum energy conformation. This is a crucial step to ensure that the calculated electronic properties correspond to a stable structure.
- Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- Electronic Property Calculations: Single-point energy calculations are then performed on the
 optimized geometry to derive the molecular orbitals (including the Highest Occupied
 Molecular Orbital HOMO and Lowest Unoccupied Molecular Orbital LUMO), atomic
 charges (e.g., Mulliken charges), and the electrostatic potential.

Quantitative Electronic Structure Data

The following tables summarize representative quantitative data that would be obtained from a DFT study of **fascaplysin**. Note: These values are illustrative and represent typical magnitudes for similar aromatic systems, as specific experimental or comprehensively published computational data for the parent **fascaplysin** molecule is not readily available in the searched literature.

Frontier Molecular Orbital Energies

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.



Parameter	Energy (eV)
Highest Occupied Molecular Orbital (HOMO)	-5.85
Lowest Unoccupied Molecular Orbital (LUMO)	-2.15
HOMO-LUMO Energy Gap (ΔE)	3.70

Table 1: Representative Frontier Molecular Orbital Energies of Fascaplysin.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. These charges offer insights into the distribution of electrons and can help identify electrophilic and nucleophilic sites.

Atom	Mulliken Charge (a.u.)	Atom	Mulliken Charge (a.u.)
N1	-0.45	C9	-0.12
C2	+0.15	C10	-0.11
C3	-0.10	C11	+0.18
C4	+0.10	N12	+0.25
C4a	+0.05	C13	-0.15
N5	-0.50	C13a	+0.10
C5a	+0.20	C13b	+0.08
C6	-0.18	O14	-0.60
C7	-0.15	C14a	+0.30
C8	-0.13		

Table 2: Representative Mulliken Atomic Charges for the Heavy Atoms of the **Fascaplysin** Core Structure. (Atom numbering is illustrative).



Analysis and Interpretation

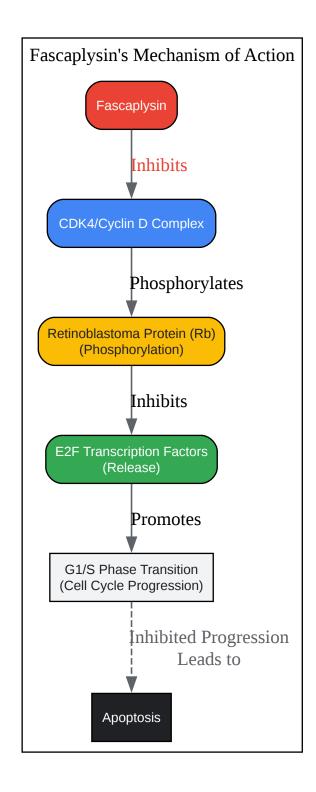
The electronic data provides several key insights into the behavior of **fascaplysin**:

- Reactivity: The HOMO-LUMO gap of approximately 3.70 eV suggests that fascaplysin is a
 moderately reactive molecule. A smaller energy gap generally correlates with higher
 reactivity. This reactivity is essential for its biological function but may also contribute to offtarget effects.
- Electron Distribution: The Mulliken charges indicate a significant polarization of the electron
 density. The nitrogen and oxygen atoms, as expected, carry negative charges, making them
 potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, several
 carbon atoms and the quaternary nitrogen bear positive charges, indicating their
 susceptibility to nucleophilic attack.
- Intermolecular Interactions: The charge distribution is critical for understanding how
 fascaplysin interacts with its biological targets, such as the ATP-binding pocket of CDK4.
 The identified polar regions are likely key to forming hydrogen bonds and electrostatic
 interactions that stabilize the drug-protein complex. The planar nature of the molecule,
 combined with its electronic properties, also facilitates its intercalation into DNA, a likely
 contributor to its cytotoxicity.

Signaling Pathways and Logical Relationships

The primary mechanism of action of **fascaplysin**'s anticancer effect is through the inhibition of CDK4. This kinase is a crucial component of the cell cycle machinery. The logical relationship of this inhibition is depicted below.





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Figure 2: The signaling pathway illustrating **fascaplysin**'s inhibition of the CDK4/Cyclin D complex.



Conclusion and Future Directions

This technical guide has provided a framework for understanding the electronic structure of **fascaplysin** through quantum chemical studies. The illustrative data and methodologies presented highlight the key electronic features that likely govern its biological activity. A detailed understanding of the molecule's reactivity and intermolecular interaction potential is crucial for the rational design of next-generation **fascaplysin** analogs. Future computational and experimental work should focus on synthesizing and analyzing derivatives with modified electronic properties to mitigate toxicity while retaining or enhancing CDK4 inhibitory activity. Such an integrated approach will be vital in unlocking the full therapeutic potential of this promising marine natural product.

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